molecular formula C6H11NO2S B043702 L-5,5-Dimethylthiazolidine-4-carboxylic acid CAS No. 72778-00-8

L-5,5-Dimethylthiazolidine-4-carboxylic acid

Cat. No.: B043702
CAS No.: 72778-00-8
M. Wt: 161.22 g/mol
InChI Key: PMQQFSDIECYOQV-SCSAIBSYSA-N
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Description

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique stereochemistry, with the (4R) configuration indicating the specific spatial arrangement of its atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, which forms the thiazolidine ring through a condensation reaction. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidine-2-carboxylic acid
  • Thiazolidine-4-carboxylic acid
  • 5,5-dimethylthiazolidine-2,4-dicarboxylic acid

Uniqueness

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific (4R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence the compound’s binding affinity to molecular targets and its overall reactivity.

Biological Activity

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a compound of significant interest in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a white solid with a molecular formula of C₇H₁₃N₁O₂S. Its structure includes a thiazolidine ring, which is crucial for its biological activity. The compound serves as a proline analog, exhibiting restricted conformation that is valuable in studies involving receptor interactions and conformational requirements for agonists and antagonists, particularly in the context of angiotensin II receptor studies .

DTC's mechanism of action is primarily linked to its ability to interact with cellular receptors and enzymes. As a proline analog, it mimics natural proline's conformational features, allowing it to influence various biochemical pathways. Notably, DTC has been shown to act on tumor cell membranes, potentially facilitating a reversal to normal cell behavior by restoring contact inhibition—a critical process in tumor suppression .

MechanismDescription
Proline MimicryActs as an analog to proline, influencing receptor interactions
Tumor Cell InteractionRestores contact inhibition in tumor cells
Receptor Agonist/AntagonistModulates activity at angiotensin II receptors

Therapeutic Applications

DTC has garnered attention for its potential applications in various therapeutic areas:

  • Antitumor Activity : Research indicates that DTC may possess antitumor properties by promoting the reversion of malignant cells to a more normal phenotype through mechanisms involving cell membrane interactions .
  • Neurological Research : Studies have explored DTC's interaction with neurotoxic agents and its potential protective effects against drug-induced neurotoxicity .
  • Enzyme Inhibition : DTC has been studied for its ability to inhibit certain bacterial enzymes, demonstrating promise as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have contributed to our understanding of DTC's biological activity:

  • Antitumor Studies : A study demonstrated that DTC could induce apoptosis in cancer cell lines by restoring contact inhibition. This was evidenced by increased expression of cell cycle regulators and decreased proliferation rates in treated cells .
  • Neurotoxicity Research : Investigations into the protective effects of DTC against neurotoxic agents showed that it could mitigate damage caused by specific drugs through modulation of oxidative stress pathways .
  • Bacterial Enzyme Inhibition : Research highlighted DTC's effectiveness in inhibiting NDM-1 enzymes in E. coli, showcasing its potential as an antibiotic agent against resistant bacterial strains .

Table 2: Summary of Key Studies on DTC

Study FocusFindingsReference
Antitumor ActivityInduces apoptosis; restores contact inhibition
NeurotoxicityProtects against drug-induced damage; modulates oxidative stress
Bacterial Enzyme InhibitionInhibits NDM-1 in E. coli; potential antibiotic activity

Properties

IUPAC Name

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQFSDIECYOQV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420827
Record name (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72778-00-8
Record name (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-5,5-Dimethylthiazolidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why is (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid used in peptide synthesis?

A: (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Dmt) is often employed as a chiral auxiliary in peptide synthesis due to its ability to induce stereoselectivity during coupling reactions. [] This means that it can help control the three-dimensional shape of the resulting peptide, which is crucial for its biological activity.

Q2: What challenges are associated with using (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis?

A: While useful, employing (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis presents some challenges. For example, when coupled with sterically hindered amine components, the yield of the desired dipeptide can be low. [] Research suggests that this low yield may be attributed, in part, to the formation of a homobislactone byproduct during the activation of the carboxyl group of the Nβ-protected α-hydroxy-β-amino acid. []

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